molecular formula C19H19N3O4S B2361756 4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-51-0

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2361756
CAS No.: 895804-51-0
M. Wt: 385.44
InChI Key: MNKWYVFGXZSDHS-UHFFFAOYSA-N
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Description

“4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound. It is related to sulfamethoxypyridazine, a sulfonamide antibiotic used in the treatment of various infections .

Scientific Research Applications

Application in Cerebral Vasospasm Prevention

One notable application of a compound structurally related to 4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is in the prevention of cerebral vasospasm following subarachnoid hemorrhage. Research by Zuccarello et al. (1996) demonstrated the effectiveness of oral administration of endothelin receptor antagonists, including bosentan, in reducing the magnitude of arterial constriction post-hemorrhage in rabbits (Zuccarello et al., 1996).

Biological Activity Studies

A study conducted by Chatterjee et al. (2022) on a related pyridazine-sulfonamide compound revealed its potential as a redox non-innocent molecule, highlighting its relevance in biological activity studies. This research provides insights into the chemical characteristics and potential applications of similar sulfonamide derivatives (Chatterjee et al., 2022).

Antimicrobial Activity

El-Gaby et al. (2018) synthesized a range of benzenesulfonamide derivatives and assessed their antimicrobial efficacy. This study provides a framework for understanding how modifications in sulfonamide structures, like this compound, can influence antimicrobial properties (El-Gaby et al., 2018).

Application in Cognitive Enhancement

Research by Hirst et al. (2006) on SB-399885, a structurally related compound, demonstrated its role as a potent 5-HT6 receptor antagonist with potential cognitive-enhancing effects. Such findings may be relevant for similar sulfonamide compounds in neuroscience research (Hirst et al., 2006).

Photodynamic Therapy Application

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with a benzenesulfonamide derivative group, which exhibited high singlet oxygen quantum yield. This highlights potential applications of related sulfonamide compounds in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antiproliferative Activity in Cancer Research

The synthesis of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides and their evaluation as antiproliferative agents by Motavallizadeh et al. (2014) suggests the potential of similar sulfonamide compounds in cancer research (Motavallizadeh et al., 2014).

Properties

IUPAC Name

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-16-7-9-17(10-8-16)27(23,24)22-15-6-4-5-14(13-15)18-11-12-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKWYVFGXZSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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